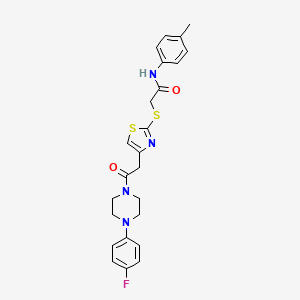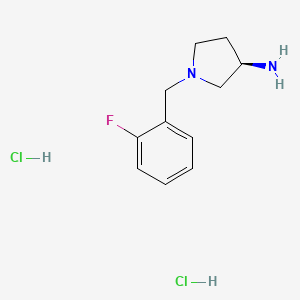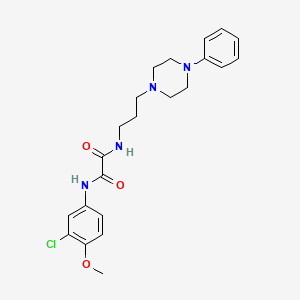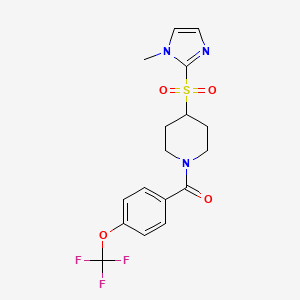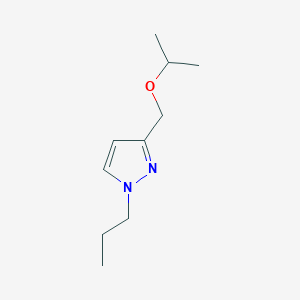
3-(isopropoxymethyl)-1-propyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(isopropoxymethyl)-1-propyl-1H-pyrazole (IPP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPP is a pyrazole derivative that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-(isopropoxymethyl)-1-propyl-1H-pyrazole is not fully understood, but it has been proposed that 3-(isopropoxymethyl)-1-propyl-1H-pyrazole acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. 3-(isopropoxymethyl)-1-propyl-1H-pyrazole has been found to enhance the binding of GABA to the GABA-A receptor, leading to an increase in the inhibitory effect of GABA on neuronal activity.
Biochemical and Physiological Effects:
3-(isopropoxymethyl)-1-propyl-1H-pyrazole has been found to exhibit potent anticonvulsant activity in animal models of epilepsy. 3-(isopropoxymethyl)-1-propyl-1H-pyrazole has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 3-(isopropoxymethyl)-1-propyl-1H-pyrazole has been found to increase the levels of GABA in the brain, leading to an increase in the inhibitory effect of GABA on neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(isopropoxymethyl)-1-propyl-1H-pyrazole has several advantages for use in lab experiments, including its potent anticonvulsant and neuroprotective activity, its ability to increase the levels of GABA in the brain, and its ability to act as a positive allosteric modulator of the GABA-A receptor. However, 3-(isopropoxymethyl)-1-propyl-1H-pyrazole also has limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on 3-(isopropoxymethyl)-1-propyl-1H-pyrazole, including the development of more efficient synthesis methods, the study of its potential use in the treatment of other neurological disorders such as anxiety and depression, and the study of its potential use in combination therapy with other anticonvulsant or neuroprotective agents. Further studies are also needed to determine the optimal dosage and administration of 3-(isopropoxymethyl)-1-propyl-1H-pyrazole for therapeutic use.
Métodos De Síntesis
3-(isopropoxymethyl)-1-propyl-1H-pyrazole can be synthesized by several methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with isopropyl alcohol and propylamine. Another method involves the reaction of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde with isopropyl alcohol and propylamine. The reaction mixture is heated under reflux conditions, and the product is purified by column chromatography to obtain pure 3-(isopropoxymethyl)-1-propyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
3-(isopropoxymethyl)-1-propyl-1H-pyrazole has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. 3-(isopropoxymethyl)-1-propyl-1H-pyrazole has been found to exhibit potent anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy. 3-(isopropoxymethyl)-1-propyl-1H-pyrazole has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(propan-2-yloxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-4-6-12-7-5-10(11-12)8-13-9(2)3/h5,7,9H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLPZAMQXJRVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

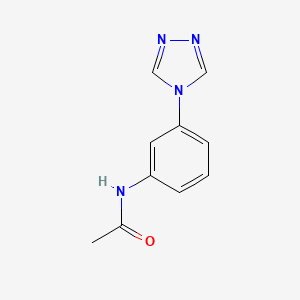
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2849731.png)
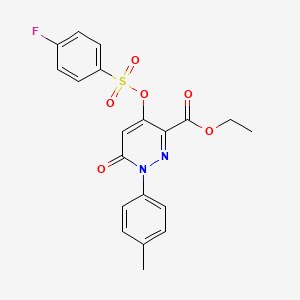
![N-(2-cyanophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2849735.png)

![3-Amino-2-(1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2849737.png)
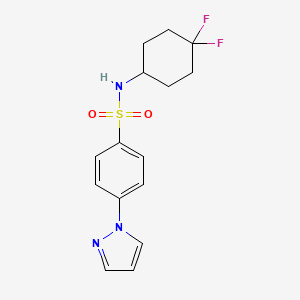
![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2849742.png)
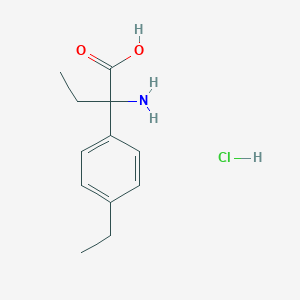
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2849746.png)
